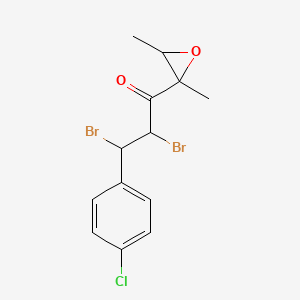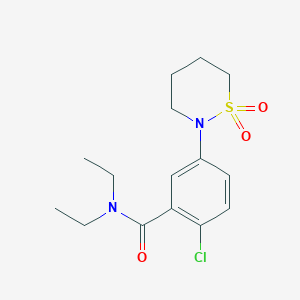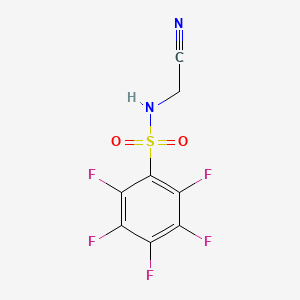![molecular formula C9H5BrN2O B12623294 3-Bromopyrrolo[2,3-b]pyrrolizin-8(1H)-one CAS No. 918331-14-3](/img/structure/B12623294.png)
3-Bromopyrrolo[2,3-b]pyrrolizin-8(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromopyrrolo[2,3-b]pyrrolizin-8(1H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a bromine atom attached to a pyrrolo[2,3-b]pyrrolizin-8(1H)-one core. The presence of the bromine atom enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromopyrrolo[2,3-b]pyrrolizin-8(1H)-one typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of pyrrolo[2,3-b]pyrrolizin-8(1H)-one using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in quality.
Chemical Reactions Analysis
Types of Reactions: 3-Bromopyrrolo[2,3-b]pyrrolizin-8(1H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolo[2,3-b]pyrrolizin-8(1H)-one derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Bromopyrrolo[2,3-b]pyrrolizin-8(1H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromopyrrolo[2,3-b]pyrrolizin-8(1H)-one involves its interaction with specific molecular targets. The bromine atom enhances its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The compound can modulate signaling pathways, such as the fibroblast growth factor receptor (FGFR) pathway, which is involved in cell proliferation and differentiation .
Comparison with Similar Compounds
- 3-Bromo-1H-pyrrolo[2,3-b]pyridine
- 5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-ol
Comparison: Compared to similar compounds, 3-Bromopyrrolo[2,3-b]pyrrolizin-8(1H)-one is unique due to its specific structural features and reactivity. The presence of the bromine atom in the pyrrolizinone core distinguishes it from other pyrrolo[2,3-b] derivatives, providing distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
918331-14-3 |
|---|---|
Molecular Formula |
C9H5BrN2O |
Molecular Weight |
237.05 g/mol |
IUPAC Name |
3-bromo-1H-pyrrolo[2,3-b]pyrrolizin-8-one |
InChI |
InChI=1S/C9H5BrN2O/c10-5-4-11-7-8(5)12-3-1-2-6(12)9(7)13/h1-4,11H |
InChI Key |
ABGPKSFYHBKPKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C1)C(=O)C3=C2C(=CN3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-5-[(3-methylphenyl)methoxy]benzoic acid](/img/structure/B12623216.png)
![3-[Benzyl(methyl)sulfamoyl]-N-hydroxypropanamide](/img/structure/B12623221.png)

![1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-imidazole](/img/structure/B12623237.png)
![1-tert-Butyl-3-[(hexan-2-yl)oxy]benzene](/img/structure/B12623238.png)
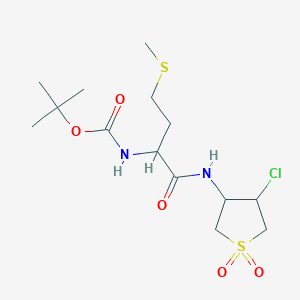
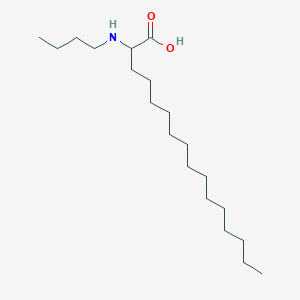
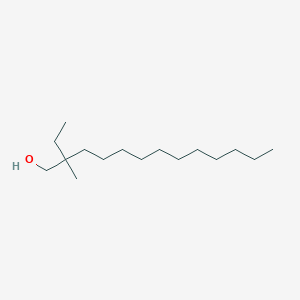
![4,4'-[Decane-1,10-diylbis(oxy)]bis(2-fluorobenzonitrile)](/img/structure/B12623276.png)
![1-(4-acetamidophenyl)sulfonyl-N-[(2S)-1-(benzylamino)-1-oxopropan-2-yl]piperidine-4-carboxamide](/img/structure/B12623277.png)
